Antioxidant Activity of 4-(4-Methylphenethyl)-3-thiosemicarbazide vs. 4-Phenethyl Analog
A 2024 study evaluated the antioxidant capacity of a series of thiourea derivatives, including 4-(4-Methylphenethyl)-3-thiosemicarbazide (compound 5e) and its direct structural analog, 4-phenethyl-3-thiosemicarbazide (compound 5a). The introduction of a single para-methyl group onto the phenethyl substituent of 5e resulted in a quantifiable difference in DPPH radical scavenging activity [1].
| Evidence Dimension | DPPH Free Radical Scavenging Activity (IC₅₀) |
|---|---|
| Target Compound Data | 56.49 ± 3.44 μM (Compound 5e: 4-(4-Methylphenethyl)-3-thiosemicarbazide) |
| Comparator Or Baseline | 45.88 ± 2.01 μM (Compound 5a: 4-Phenethyl-3-thiosemicarbazide) |
| Quantified Difference | Target compound 5e is 1.23-fold less potent than comparator 5a under the same assay conditions. |
| Conditions | In vitro DPPH radical scavenging assay; data expressed as IC₅₀ ± standard deviation (μM). |
Why This Matters
This head-to-head data proves that the para-methyl substitution in 5e modulates antioxidant activity, underscoring that even minor structural changes in the 4-substituent of thiosemicarbazides produce measurable differences in biological outcome, directly impacting compound selection for SAR studies.
- [1] Naz, S., Zahoor, M., Umar, M. N., Alghamdi, S., Sahibzada, M. U. K., & Ulbari, W. (2024). Synthesis, characterization and biological activity potential of some novel thiourea derivatives. Journal of Research in Pharmacy, 28(6), 1911-1920. View Source
